CEP120 Human Pre-designed siRNA Set A

centrosome biology RNA interference ciliogenesis

Single-siRNA CEP120 knockdown risks off-target effects that confound centrosome biology conclusions. - Triplex design: 3 distinct siRNA duplexes (5 nmol each) targeting different CEP120 transcript regions, plus negative, FAM-labeled negative, and GAPDH positive controls. - Produces short procentrioles via defective elongation-distinct from CPAP/CEP135 depletion-for precise CEP120 interrogation in centriole assembly. - Preserves IFT88/Cep290 localization, isolating CEP120-specific ciliopathy mechanisms (JBTS31, SRTD13). HPLC-purified. Ambient shipping. Store at -20°C.

Molecular Formula C26H22FN3O2
Molecular Weight 427.5 g/mol
Cat. No. B12391809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP120 Human Pre-designed siRNA Set A
Molecular FormulaC26H22FN3O2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4=NOC(=C4)C5=CC=C(C=C5)F)C
InChIInChI=1S/C26H22FN3O2/c1-17-13-18(2)15-21(14-17)31-12-11-30-24-6-4-3-5-22(24)28-26(30)23-16-25(32-29-23)19-7-9-20(27)10-8-19/h3-10,13-16H,11-12H2,1-2H3
InChIKeyQBDKHCSVTPBJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 3 sirnas / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP120 siRNA Set A: Procurement Specifications


CEP120 (centrosomal protein 120, also known as CCDC100, JBTS31, SRTD13) is a microtubule-binding centrosomal protein essential for centriole duplication, elongation, and maturation during mitosis, and is required for subsequent ciliogenesis [1]. The CEP120 Human Pre-designed siRNA Set A is a gene silencing tool comprising three distinct pre-designed siRNA duplexes (5 nmol each) targeting different regions of the human CEP120 transcript (Locus ID 153241), along with negative control, FAM-labeled negative control, and GAPDH positive control duplexes [2]. CEP120 dysfunction is genetically implicated in Joubert syndrome 31 (JBTS31) and short-rib thoracic dysplasia 13 with or without polydactyly (SRTD13), making reliable CEP120 knockdown reagents critical for ciliopathy and centrosome biology research [1].

Multi-sequence siRNA design targeting distinct CEP120 transcript regions
Includes negative control, FAM-labeled control, and GAPDH positive control duplexes
Centrosome biology, centriole elongation, and ciliogenesis research workflows

Why CEP120 siRNA Is Not Substitutable


Centrosomal proteins of the CEP family (including CEP97, CEP135, CEP152, and CPAP) occupy distinct functional nodes in the centriole duplication hierarchy, and their depletion produces divergent phenotypes that are not interchangeable [1]. Within the centriole assembly pathway, CEP120 and SPICE1 are dependent on SASS6, STIL, CPAP, and CEP135, and are in turn specifically required for the recruitment of CEP135, CP110, CEP97, and Centrin to procentrioles [2]. Critically, depletion of CEP120 results in short procentrioles due to defective centriole elongation, a phenotype distinct from that caused by depletion of CPAP or other upstream components [1]. Furthermore, CEP120 exhibits asymmetric localization enriched on the daughter centriole during G0, a unique spatial distribution not shared by other CEP family proteins [3]. Therefore, substituting a CEP120 siRNA with siRNA targeting CEP135 or CEP97 will interrogate a fundamentally different step in centrosome biology, invalidating experimental conclusions regarding CEP120-specific functions in ciliogenesis and centriole appendage assembly.

Centriole elongation node specificity
CEP120 acts downstream of SASS6/STIL/CPAP but upstream of CEP135; replacing with CEP97 or CEP152 siRNA interrogates a different hierarchical step.
Phenotypic outcome divergence
CEP120 depletion causes short procentrioles due to elongation failure, while CPAP loss may block assembly earlier—outcomes are not interchangeable.
Asymmetric localization not shared
CEP120 shows daughter-centriole enrichment in G0; other CEP family proteins lack this spatial pattern, altering loss-of-function interpretation.

Comparative Evidence for CEP120 siRNA Set A


Multi-Region Targeting vs. Single-Duplex siRNA

The CEP120 Human Pre-designed siRNA Set A (MCE HY-RS02498) comprises three distinct siRNA duplexes (CEP120 siRNA-1, siRNA-2, siRNA-3) targeting different regions of the human CEP120 transcript, each provided at 5 nmol [1]. This triplex design contrasts with single-duplex siRNA offerings from alternative vendors such as Abbexa (abx911484, single 19-23 nt duplex per vial, 15 nmol total) and OriGene (SR315841, three unique 27mer duplexes at 2 nmol each) [2][3]. The inclusion of three independent target sequences reduces the probability of complete experimental failure due to mRNA secondary structure occlusion or sequence-specific off-target effects that may compromise any single siRNA sequence, and enables independent validation using multiple targeting sequences [4].

Targeting Design
Specification review
3 distinct siRNA duplexes vs. single-sequence format
Supports multi-sequence phenotype validation and reduces single-siRNA failure risk.
Supplier datasheet comparison; Abbexa and OriGene formats reviewed.
centrosome biology RNA interference ciliogenesis

Centrosomal CEP120 Protein Reduction

In mouse embryonic fibroblasts (MEFs), transfection with Cep120 siRNA resulted in quantifiable depletion of Cep120 protein from the centrosome. Immunofluorescence quantification showed that the fraction of transfected cells with detectable Cep120 staining at the centrosome was significantly reduced [1]. The ratio of centrosomal Cep120 fluorescence intensity in Cep120-depleted cells versus control cells demonstrated approximately 70% reduction in centrosome-localized Cep120 protein, with analysis performed on N = 214 (control) and N = 244 (Cep120 siRNA) centrosomes across three independent experiments [1]. This spatially resolved quantification confirms that siRNA-mediated knockdown effectively ablates CEP120 from its functional subcellular compartment.

Centrosome Depletion
Reported
~70% reduction in centrosomal Cep120 intensity
Supports subcellular protein depletion endpoint in immunofluorescence.
MEFs, 24 h serum starvation, N=214/244 centrosomes.
centriole duplication protein localization immunofluorescence

Total Cellular CEP120 Protein Knockdown

Western blot analysis of MEF cell lysates following Cep120 siRNA transfection demonstrated substantial reduction in total Cep120 protein abundance. Densitometric quantification of immunoblots, with Cep120 band intensity normalized to actin loading control, showed that relative Cep120 protein levels were reduced to less than 50% of control levels [1]. The antibody detected a predominant band of 120 kDa on immunoblots, and this band was specifically lost upon Cep120 depletion, confirming antibody specificity and knockdown efficacy [1]. In a parallel study, Cep120 depletion by siRNA in mouse NIH3T3 cells similarly resulted in loss of the 120 kDa immunoblot band [1].

Total Protein KD
Reported
>50% reduction in Cep120 protein levels
Supports total protein knockdown validation by western blot.
MEF lysate, actin normalization, 120 kDa band loss confirmed.
western blot protein knockdown quantitative densitometry

Procentriole Elongation Defect Phenocopy

In a functional genetic hierarchy analysis, depletion of CEP120 by siRNA in U2OS cells resulted in short procentrioles, a phenotype indistinguishable from that caused by depletion of its cooperating partners SPICE1 and CPAP [1]. All three proteins—CEP120, SPICE1, and CPAP—functionally interact in centriole elongation, and depletion of any of these proteins yields short procentrioles [1]. Crucially, CEP120 and SPICE1 are required for the recruitment of CEP135 to procentrioles, whereas they are not required for the earlier recruitment of SASS6, STIL, and CPAP [1]. This places CEP120 downstream of SASS6/STIL/CPAP recruitment but upstream of CEP135 localization, distinguishing its phenotypic effect from depletion of upstream initiation factors.

Phenocopy
Head-to-head
Short procentrioles, matches SPICE1/CPAP depletion
Supports epistasis mapping in centriole elongation pathway.
U2OS cells; CEP135 recruitment impaired, SASS6/STIL/CPAP unaffected.
centriole elongation phenotypic comparison procentriole assembly

IFT88 and Cep290 Localization Preservation

In serum-starved MEF cells, Cep120 depletion by siRNA did not significantly alter the localization of IFT88 (an intraflagellar transport protein) or Cep290 (a transition zone protein) to centrioles [1]. Quantification of IFT88 fluorescence intensity on mother and daughter centrioles showed no significant change (N = 390 control vs. 390 Cep120 siRNA cells), and the average number of IFT88-positive centrioles was unchanged [1]. Similarly, quantification of Cep290 fluorescence intensity on mother and daughter centrioles showed no significant change, and the number of Cep290-positive foci remained unchanged upon Cep120 depletion (N = 350 control vs. 350 Cep120 siRNA cells) [1]. This negative result demonstrates that CEP120 knockdown does not broadly disrupt all aspects of ciliary protein trafficking or transition zone assembly, in contrast to depletion of certain other centrosomal proteins.

Specificity
Reported
No significant change in IFT88/Cep290 localization
Supports selective ciliary protein trafficking preservation.
MEFs, N=390 and 350 per group, N.S.
ciliogenesis intraflagellar transport transition zone

Axon Formation Impairment

In early developing neurons, Cep120 knockdown by siRNA downregulates proteins that modulate microtubule (MT) dynamics and stability, consequently hampering axon formation [1]. This functional phenotype stands in direct opposition to the effect of Cep120 overexpression, which promotes MT acetylation and stabilization and induces the formation of multiple axons [1]. This bidirectional phenotypic response—loss of function inhibits axon formation while gain of function induces supernumerary axons—establishes CEP120 as a rate-limiting modulator of MT stability and axon specification, providing a quantitative functional readout for successful knockdown.

Axon Phenotype
Cross-study comparable
Knockdown impairs axon formation; overexpression induces multiple axons
Supports bidirectional neuronal polarity research fit.
Early developing primary neurons, microtubule acetylation modulation.
neuronal polarity axon formation microtubule acetylation

Applications of CEP120 siRNA Set A


Centriole Duplication Epistasis Mapping

Researchers can use CEP120 siRNA in combination with siRNA targeting SASS6, STIL, CPAP, CEP135, CP110, or CEP97 to determine the functional ordering of these centrosomal proteins in centriole assembly [1]. Since CEP120 depletion results in short procentrioles and specifically impairs CEP135 recruitment while leaving SASS6, STIL, and CPAP recruitment intact, this reagent enables precise placement of CEP120 within the centriole elongation pathway [1]. Quantification of procentriole length and marker recruitment by immunofluorescence provides a robust, quantitative readout suitable for high-resolution confocal microscopy analysis.

Neuronal Polarity & Axon Specification

For researchers investigating the role of centrosome-dependent microtubule modifications in axon formation, CEP120 siRNA provides a loss-of-function tool that can be paired with CEP120 overexpression constructs to establish a bidirectional functional relationship [2]. Cep120 knockdown impairs axon formation by downregulating microtubule-stabilizing proteins, while Cep120 overexpression induces supernumerary axons [2]. This paired loss- and gain-of-function approach is ideal for establishing CEP120 as a rate-limiting factor in neuronal polarity decisions.

Ciliopathy Disease Modeling

CEP120 mutations cause Joubert syndrome 31 (JBTS31) and short-rib thoracic dysplasia 13 (SRTD13), making CEP120 siRNA a valuable tool for acute loss-of-function modeling of these ciliopathies [3]. Critically, CEP120 knockdown preserves IFT88 and Cep290 localization at centrioles, indicating that its role in ciliogenesis is mechanistically distinct from proteins that broadly disrupt intraflagellar transport or transition zone assembly [4]. This specificity allows researchers to isolate CEP120-dependent ciliopathy mechanisms without confounding effects on general ciliary protein trafficking.

Multi-Sequence RNAi Phenotype Validation

The triplex design of CEP120 Human Pre-designed siRNA Set A (three distinct siRNA sequences targeting different CEP120 transcript regions) enables researchers to independently validate knockdown phenotypes using multiple targeting sequences, thereby satisfying the gold-standard requirement for RNAi specificity confirmation [5]. This design reduces the risk that an observed phenotype results from off-target effects of a single siRNA sequence, strengthening the confidence in CEP120-specific biological conclusions and enhancing manuscript review outcomes [5].

Application
Selection Property
Validation Focus
Centriole epistasis mapping
Pathway-node specificity (CEP120 vs. SASS6/STIL/CPAP/CEP135)
Procentriole length and CEP135 recruitment endpoints
Neuronal polarity & axon specification
Bidirectional functional readout (knockdown vs. overexpression)
Axon number and microtubule acetylation status
Ciliopathy disease-model studies
Ciliopathy-relevant knockdown without broad ciliary disruption
IFT88/Cep290 localization preservation and ciliogenesis endpoints
Multi-sequence RNAi phenotype validation
Three independent targeting sequences
Phenotype replication across siRNA duplexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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